1-(4-Bromophenyl)nonan-1-one chemical structure and molecular weight analysis
1-(4-Bromophenyl)nonan-1-one chemical structure and molecular weight analysis
An In-depth Technical Guide to 1-(4-Bromophenyl)nonan-1-one: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(4-bromophenyl)nonan-1-one, a versatile aromatic ketone intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the molecule's chemical structure and physicochemical properties. It presents a robust, field-proven protocol for its synthesis via Friedel-Crafts acylation, including reaction mechanism, step-by-step experimental procedures, and purification strategies. Furthermore, a thorough analysis of standard characterization techniques is provided to ensure structural verification and purity assessment. The guide concludes with an expert perspective on the potential applications of this compound as a building block in medicinal chemistry and materials science, leveraging the reactivity of the bromophenyl moiety for downstream functionalization.
Introduction and Molecular Overview
1-(4-Bromophenyl)nonan-1-one belongs to the class of aromatic ketones, characterized by a carbonyl group linking a brominated phenyl ring to a nonyl alkyl chain. The presence of the bromine atom at the para-position of the phenyl ring is of particular synthetic importance; it serves as a versatile functional handle for a wide array of cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This strategic placement allows for the facile introduction of diverse molecular fragments, making it a valuable scaffold for building molecular libraries in drug discovery programs.[1] The long C9 alkyl chain imparts significant lipophilicity, a property that can be modulated to influence the pharmacokinetic profile of derivative compounds.
Chemical Structure and Molecular Weight Analysis
The core structure consists of a C9 acyl group attached to a bromobenzene ring. The precise molecular weight is critical for analytical procedures such as mass spectrometry.
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Chemical Formula: C₁₅H₂₁BrO
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Molecular Weight Calculation:
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Carbon (C): 15 × 12.011 u = 180.165 u
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Hydrogen (H): 21 × 1.008 u = 21.168 u
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Bromine (Br): 1 × 79.904 u = 79.904 u
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Oxygen (O): 1 × 15.999 u = 15.999 u
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Total Molecular Weight: 297.236 g/mol
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Physicochemical Properties
A summary of the key physical and chemical properties of 1-(4-bromophenyl)nonan-1-one is presented below. These parameters are essential for designing experimental conditions, including solvent selection for reactions and purification.
| Property | Value | Source/Comment |
| IUPAC Name | 1-(4-Bromophenyl)nonan-1-one | Standard Nomenclature |
| Molecular Formula | C₁₅H₂₁BrO | - |
| Molecular Weight | 297.236 g/mol | Calculated |
| Appearance | White to off-white solid or oil | Predicted based on similar long-chain aromatic ketones |
| Solubility | Soluble in common organic solvents (DCM, Ethyl Acetate, THF); Insoluble in water | Predicted based on structure |
| CAS Registry Number | 104268-76-0 | Chemical Abstract Service |
Synthesis Protocol: Friedel-Crafts Acylation
The most direct and widely adopted method for synthesizing 1-(4-bromophenyl)nonan-1-one is the Friedel-Crafts acylation of bromobenzene with nonanoyl chloride.[2][3] This electrophilic aromatic substitution reaction is catalyzed by a strong Lewis acid, typically aluminum chloride (AlCl₃), which activates the acyl chloride to form a highly reactive acylium ion.
Reaction Mechanism
The causality of the Friedel-Crafts acylation involves several key steps, from the generation of the electrophile to the final product formation. The Lewis acid catalyst is crucial as it polarizes the C-Cl bond of the acyl chloride, facilitating the formation of the acylium ion, which then attacks the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Acylation.
Experimental Workflow
This protocol outlines the synthesis, work-up, and purification of the target compound. All operations should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE).[4][5]
Caption: Synthesis and Purification Workflow.
Step-by-Step Methodology
Reagents & Equipment:
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Anhydrous Aluminum Chloride (AlCl₃)
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Bromobenzene
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Nonanoyl Chloride
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Dichloromethane (DCM, anhydrous)
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Hydrochloric Acid (conc. HCl)
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Sodium Bicarbonate (NaHCO₃, saturated solution)
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
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Silica Gel for column chromatography
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Hexanes and Ethyl Acetate (for chromatography)
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Round-bottom flask, reflux condenser, addition funnel, magnetic stirrer, heating mantle
Procedure:
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Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and an addition funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from deactivating the catalyst.
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Catalyst Suspension: To the flask, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous DCM (50 mL). Stir the suspension. Add bromobenzene (1.0 equivalent) to the flask.[6]
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Reagent Addition: Dissolve nonanoyl chloride (1.1 equivalents) in 20 mL of anhydrous DCM and add it to the addition funnel. Add the nonanoyl chloride solution dropwise to the stirred reaction mixture over 30 minutes. The dropwise addition is critical to control the exothermic reaction and prevent side product formation.
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Reaction: After the addition is complete, heat the mixture to reflux (approx. 40°C for DCM) and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
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Work-up - Quenching: Cool the reaction flask in an ice bath. Cautiously pour the reaction mixture onto a mixture of crushed ice (100 g) and concentrated HCl (20 mL).[8] This step hydrolyzes the aluminum complexes and quenches the reaction.
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Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM (2x 50 mL).
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Washing: Combine the organic layers and wash sequentially with water (1x 50 mL), saturated sodium bicarbonate solution (1x 50 mL) to neutralize any remaining acid, and finally with brine (1x 50 mL) to remove excess water.
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Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and collect the filtrate.
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Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product is typically purified by column chromatography on silica gel.[9] A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., moving to 98:2 Hexanes:EtOAc), is effective for separating the desired para-substituted product from unreacted starting materials and any ortho-isomer byproduct. Alternatively, purification of aromatic ketones can sometimes be achieved via distillation or by using a bisulfite extraction protocol if aldehyde impurities are present.[10][11][12]
Structural Characterization and Analysis
Confirmation of the structure and purity of the synthesized 1-(4-bromophenyl)nonan-1-one is achieved through standard analytical techniques. Below are the expected spectral characteristics.
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¹H NMR (Proton Nuclear Magnetic Resonance):
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Aromatic Region: Two doublets are expected in the ~7.6-7.9 ppm range, corresponding to the four aromatic protons. The protons ortho to the electron-withdrawing carbonyl group will be downfield, while those ortho to the bromine will be slightly upfield, both showing characteristic ortho-coupling.
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Alkyl Region: A triplet at ~2.9-3.0 ppm (2H) for the α-methylene protons adjacent to the carbonyl. A multiplet around ~1.6-1.7 ppm (2H) for the β-methylene protons. A broad multiplet around ~1.2-1.4 ppm (12H) for the remaining methylene groups of the nonyl chain. A triplet at ~0.9 ppm (3H) for the terminal methyl group.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
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Carbonyl Carbon: A signal around ~199-201 ppm.
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Aromatic Carbons: Four signals are expected. The carbon attached to the carbonyl group (~136-138 ppm), the carbon bearing the bromine (~128-130 ppm), and the two sets of CH carbons (~129-132 ppm).
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Alkyl Carbons: A series of signals in the ~14-40 ppm range corresponding to the nine carbons of the alkyl chain.
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Mass Spectrometry (MS):
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The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]+ due to the presence of bromine (⁵⁰% ⁷⁹Br and ⁵⁰% ⁸¹Br). Expect to see two peaks of nearly equal intensity at m/z = 296 and m/z = 298.
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Key fragmentation patterns would include the loss of the alkyl chain via alpha-cleavage, resulting in a prominent peak for the 4-bromobenzoyl cation at m/z = 183/185.
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Infrared (IR) Spectroscopy:
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A strong, sharp absorption band around 1680-1690 cm⁻¹ , characteristic of an aryl ketone C=O stretch.
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C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹.
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Aromatic C=C stretching bands in the 1400-1600 cm⁻¹ region.
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A C-Br stretching band in the fingerprint region, typically around 500-600 cm⁻¹.
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Safety and Handling
Proper safety precautions must be observed when handling the reagents and the final product.
-
Reagents: Aluminum chloride is corrosive and reacts violently with water; handle in a dry environment.[8] Nonanoyl chloride is corrosive and a lachrymator. Bromobenzene is harmful and an irritant.[5]
-
Product: 1-(4-bromophenyl)nonan-1-one should be handled with care. It is expected to be a skin and eye irritant.[13]
-
General Precautions: Always use a fume hood, safety glasses, lab coat, and appropriate gloves.[4][14] Avoid inhalation of dust, vapors, or mists. In case of contact, rinse the affected area with plenty of water.[15][16]
Applications in Research and Development
The true value of 1-(4-bromophenyl)nonan-1-one in a research context, particularly for drug discovery, lies in its capacity as a versatile synthetic intermediate.[1] The aryl bromide functionality is a linchpin for introducing molecular complexity.
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Scaffold for Kinase Inhibitors: Many kinase inhibitors feature a substituted aromatic core. The 4-bromophenyl group can be elaborated using Suzuki-Miyaura coupling to introduce other aryl or heteroaryl groups, exploring the chemical space around the kinase hinge-binding region.[1]
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Precursor for Complex Molecules: The ketone functionality can be readily transformed. It can be reduced to a secondary alcohol, which can act as a chiral center or be further functionalized. It can also serve as a handle for forming heterocycles like pyrazoles or isoxazoles.
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Probing Structure-Activity Relationships (SAR): The long alkyl chain provides a lipophilic tail that can be tailored (shortened, lengthened, or branched) to optimize ADME (Absorption, Distribution, Metabolism, and Excretion) properties of lead compounds. The aryl bromide allows for systematic variation of substituents at the para-position to probe interactions with biological targets.
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